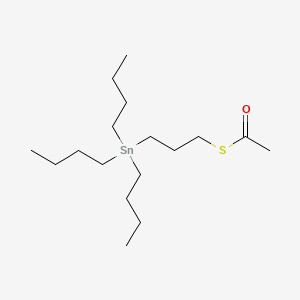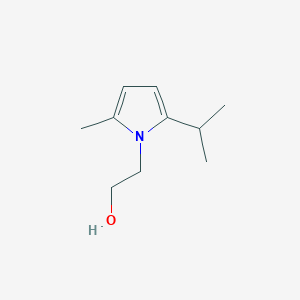
Bis(p-(dimethylamino)phenyl)methyl toluenesulphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[p-(Dimethylamino)phenyl]methyl toluenesulfinate: is an organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a toluenesulfinate group attached to a bis[p-(dimethylamino)phenyl]methyl moiety, which imparts distinct chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis[p-(dimethylamino)phenyl]methyl toluenesulfinate typically involves the reaction of p-(dimethylamino)benzaldehyde with toluenesulfinic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of bis[p-(dimethylamino)phenyl]methyl toluenesulfinate may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The industrial synthesis often employs advanced techniques like flow chemistry to enhance reaction rates and product quality.
Análisis De Reacciones Químicas
Types of Reactions: Bis[p-(dimethylamino)phenyl]methyl toluenesulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinic group to a sulfide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Bis[p-(dimethylamino)phenyl]methyl toluenesulfinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of bis[p-(dimethylamino)phenyl]methyl toluenesulfinate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that modulate biological activities. For example, its oxidation products may interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Bis[4-(dimethylamino)phenyl]methylium: Shares structural similarities but differs in its ionic nature.
4-{bis[4-(dimethylamino)phenyl]methyl}phenol: Contains a hydroxyl group, leading to different chemical properties.
Uniqueness: Bis[p-(dimethylamino)phenyl]methyl toluenesulfinate is unique due to its sulfinic group, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the toluenesulfinate group allows for specific chemical transformations that are not possible with other similar compounds.
Propiedades
Número CAS |
29061-52-7 |
|---|---|
Fórmula molecular |
C24H28N2O2S |
Peso molecular |
408.6 g/mol |
Nombre IUPAC |
bis[4-(dimethylamino)phenyl]methyl 2-methylbenzenesulfinate |
InChI |
InChI=1S/C24H28N2O2S/c1-18-8-6-7-9-23(18)29(27)28-24(19-10-14-21(15-11-19)25(2)3)20-12-16-22(17-13-20)26(4)5/h6-17,24H,1-5H3 |
Clave InChI |
KDHYJULAYMXQIW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1S(=O)OC(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


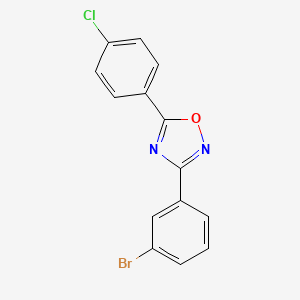
![3-[(6-Chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid](/img/structure/B13739159.png)
![2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride](/img/structure/B13739165.png)
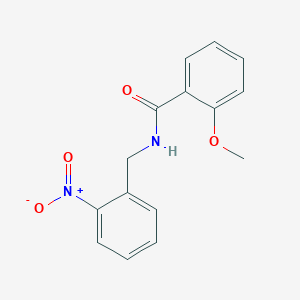
![3,3'-[(2,3-Dihydroxypropyl)imino]bispropiononitrile](/img/structure/B13739178.png)
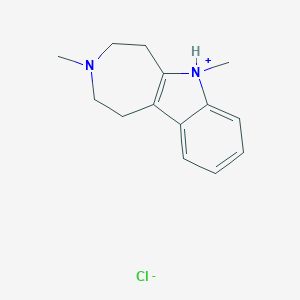
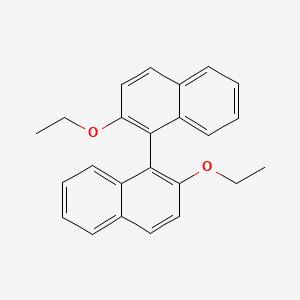

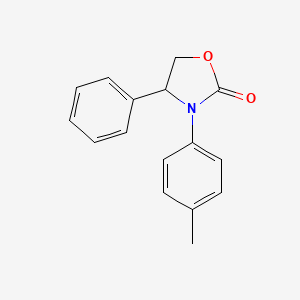
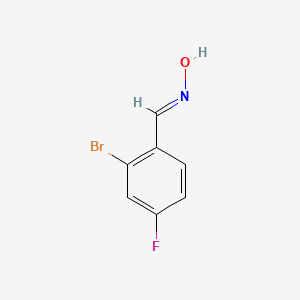

![2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride](/img/structure/B13739210.png)
